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Compound of Interest

Compound Name: 4-Formyl-3-methoxybenzoic acid

Cat. No.: B2511987 Get Quote

A Guide to the Spectral Analysis of 4-Formyl-3-
methoxybenzoic Acid
This technical guide provides an in-depth analysis of the spectral data of 4-Formyl-3-
methoxybenzoic acid, a key organic intermediate in pharmaceutical synthesis and materials

science. Designed for researchers, scientists, and drug development professionals, this

document elucidates the structural features of the molecule through a detailed examination of

its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

The causality behind experimental choices and data interpretation is explained to provide a

practical and self-validating framework for analysis.

Introduction: The Structural Significance of 4-
Formyl-3-methoxybenzoic Acid
4-Formyl-3-methoxybenzoic acid (C₉H₈O₄) is a substituted aromatic carboxylic acid. Its

molecular architecture, featuring a carboxylic acid, an aldehyde, and a methoxy group on a

benzene ring, presents a unique spectral fingerprint. Understanding this fingerprint is crucial for

confirming its identity, purity, and for predicting its reactivity in various chemical

transformations. This guide will walk through the theoretical and practical aspects of its spectral

characterization.

Molecular Structure:
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Caption: Chemical structure of 4-Formyl-3-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-Formyl-3-methoxybenzoic acid, both ¹H and ¹³C NMR provide critical

information about the electronic environment of each atom.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Formyl-3-methoxybenzoic acid is predicted to show distinct

signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the

methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the

aldehyde and carboxylic acid groups and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 Singlet 1H
Carboxylic acid (-

COOH)

~10.5 Singlet 1H Aldehyde (-CHO)

~8.2 Doublet 1H Aromatic (H-5)

~8.0 Doublet of doublets 1H Aromatic (H-6)

~7.3 Doublet 1H Aromatic (H-2)

~4.0 Singlet 3H Methoxy (-OCH₃)

Interpretation:

Carboxylic Acid Proton ( ~11.0 ppm): This proton is highly deshielded due to the

electronegative oxygen atoms and its acidic nature, resulting in a downfield singlet.

Aldehyde Proton ( ~10.5 ppm): The aldehyde proton is also significantly deshielded by the

adjacent carbonyl group, appearing as a sharp singlet.
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Aromatic Protons (~7.3-8.2 ppm): The substitution pattern on the benzene ring leads to a

complex splitting pattern. H-5 is ortho to the electron-withdrawing aldehyde group, making it

the most downfield of the aromatic protons. H-6 is coupled to both H-5 and H-2, likely

appearing as a doublet of doublets. H-2, being ortho to the carboxylic acid group, will also be

downfield.

Methoxy Protons ( ~4.0 ppm): The three protons of the methoxy group are equivalent and

appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppm Assignment

~192 Aldehyde Carbonyl (C=O)

~170 Carboxylic Acid Carbonyl (C=O)

~160 Aromatic (C-3)

~135 Aromatic (C-1)

~132 Aromatic (C-4)

~128 Aromatic (C-6)

~115 Aromatic (C-5)

~112 Aromatic (C-2)

~56 Methoxy (-OCH₃)

Interpretation:

Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons are the most

deshielded, appearing at the lowest field (~192 and ~170 ppm, respectively).
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

attached functional groups. C-3, attached to the electron-donating methoxy group, is shifted

upfield relative to the other substituted carbons. The carbons ortho and para to the electron-

withdrawing groups (C-2, C-5, C-6) will have their resonances shifted downfield.

Methoxy Carbon: The methoxy carbon appears at a characteristic upfield position (~56 ppm).

Experimental Protocol for NMR Spectroscopy:

Caption: A typical workflow for acquiring NMR spectra.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Predicted Intensity (%) Assignment

180 100 Molecular Ion [M]⁺

179 90 [M-H]⁺

165 40 [M-CH₃]⁺

151 60 [M-CHO]⁺

137 30 [M-COOH]⁺

123 50 [M-CHO, -CO]⁺

109 20 [M-COOH, -CO]⁺

Interpretation:

Molecular Ion Peak: The peak at m/z 180 corresponds to the molecular weight of 4-Formyl-
3-methoxybenzoic acid (180.04 g/mol ).[1]

Key Fragment Ions:
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[M-H]⁺ (m/z 179): Loss of a hydrogen radical is a common fragmentation for aldehydes.

[M-CH₃]⁺ (m/z 165): Loss of a methyl radical from the methoxy group.

[M-CHO]⁺ (m/z 151): Loss of the formyl radical.

[M-COOH]⁺ (m/z 137): Loss of the carboxyl radical.

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: A generalized workflow for GC-MS analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Functional Group

3300-2500 Broad O-H stretch (Carboxylic acid)

3050-3000 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Methoxy)

2850, 2750 Weak C-H stretch (Aldehyde)

1720-1680 Strong C=O stretch (Carboxylic acid)

1700-1660 Strong C=O stretch (Aldehyde)

1600, 1475 Medium-Strong C=C stretch (Aromatic)

1250-1000 Strong
C-O stretch (Ether and

Carboxylic acid)

900-675 Strong C-H bend (Aromatic)

Interpretation:
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O-H Stretch: The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the

hydrogen-bonded O-H stretch of a carboxylic acid dimer.

C=O Stretches: Two distinct strong carbonyl peaks are expected: one for the carboxylic acid

(~1700 cm⁻¹) and one for the aldehyde (~1680 cm⁻¹). Their exact positions can be

influenced by conjugation with the aromatic ring.

Aromatic C=C Stretches: Absorptions in the 1600-1475 cm⁻¹ region confirm the presence of

the benzene ring.

C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region correspond to the C-O stretching

vibrations of the ether and carboxylic acid functionalities.

Experimental Protocol for IR Spectroscopy (ATR):

Caption: Standard procedure for obtaining an ATR-IR spectrum.

Conclusion: A Cohesive Structural Confirmation
The combined analysis of NMR, MS, and IR spectra provides a comprehensive and self-

validating confirmation of the structure of 4-Formyl-3-methoxybenzoic acid. The ¹H and ¹³C

NMR spectra elucidate the precise arrangement of protons and carbons, while mass

spectrometry confirms the molecular weight and provides insights into fragmentation pathways.

Infrared spectroscopy definitively identifies the key functional groups present in the molecule.

This multi-technique approach ensures a high degree of confidence in the structural

assignment, which is paramount for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral data analysis of 4-Formyl-3-methoxybenzoic
acid (NMR, MS, IR)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2511987#spectral-data-analysis-of-4-formyl-3-
methoxybenzoic-acid-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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